BenchChemオンラインストアへようこそ!

1-Oxaspiro[4.4]nonan-3-one

Fragment-based drug discovery Conformational restriction Spirocyclic scaffolds

1-Oxaspiro[4.4]nonan-3-one (CAS 90199-32-9) is a conformationally constrained spirocyclic γ-butyrolactone (C₈H₁₂O₂, MW 140.18 g/mol) in which a tetrahydrofuran ring and a cyclopentanone-derived lactone share a single quaternary carbon. The unsubstituted core possesses zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, and a topological polar surface area of 26.3 Ų, positioning it as a compact, lead-like fragment (XLogP3 = 0.7) with favorable permeability potential.

Molecular Formula C8H12O2
Molecular Weight 140.182
CAS No. 90199-32-9
Cat. No. B2644831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.4]nonan-3-one
CAS90199-32-9
Molecular FormulaC8H12O2
Molecular Weight140.182
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)CO2
InChIInChI=1S/C8H12O2/c9-7-5-8(10-6-7)3-1-2-4-8/h1-6H2
InChIKeyRHMPSVCWYNYRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[4.4]nonan-3-one (CAS 90199-32-9): A Structurally Defined Spiro-γ-Butyrolactone Scaffold for Chemical Biology and Fragment-Based Discovery


1-Oxaspiro[4.4]nonan-3-one (CAS 90199-32-9) is a conformationally constrained spirocyclic γ-butyrolactone (C₈H₁₂O₂, MW 140.18 g/mol) in which a tetrahydrofuran ring and a cyclopentanone-derived lactone share a single quaternary carbon [1]. The unsubstituted core possesses zero hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, and a topological polar surface area of 26.3 Ų, positioning it as a compact, lead-like fragment (XLogP3 = 0.7) with favorable permeability potential [1]. Its full structural and stereochemical assignment has been established by gradient-based 1D and 2D NMR methods [2].

Why In-Class Spirocyclic Lactones Cannot Be Interchanged with 1-Oxaspiro[4.4]nonan-3-one Without Sacrificing Activity Cliffs


Although spiro-γ-butyrolactones share a common bicyclic architecture, subtle variations in ring size, heteroatom placement, and oxidation state generate sharp differences in lipophilicity, molecular shape, and target engagement that preclude simple interchange. The 1-oxa-[4.4] connectivity of the title compound confers a distinct electrostatic profile (XLogP3 = 0.7) compared to its 2-oxa positional isomer (XLogP3 = 1.5) [1][2]. Ring-expanded 1-oxaspiro[4.5]decan-3-one analogues introduce additional conformational freedom, while α,β-unsaturated or mesityl-substituted variants (e.g., spiromesifen metabolite M01) shift LogP by >3 log units, fundamentally altering solubility, permeability, and off-target liability . Even within the [4.4] series, annotated multi-enzyme inhibition fingerprints differ qualitatively, with the title compound preferentially engaging lipoxygenase over cyclooxygenase pathways, making generic replacement a risk to assay reproducibility [3].

Head-to-Head and Cross-Study Quantitative Differentiation of 1-Oxaspiro[4.4]nonan-3-one from Its Closest Spiro-Lactone Analogs


Conformational Rigidity: Zero Rotatable Bonds Confers Superior Shape Complementarity Over the 2-Oxa Isomer

The target compound possesses zero rotatable bonds (PubChem-computed) [1], yielding a fully rigid spirocyclic core. This contrasts with ring-expanded 1-oxaspiro[4.5]decan-3-one analogues that introduce additional torsional degrees of freedom, and with the 2-oxaspiro[4.4]nonan-3-one positional isomer (CAS 5724-62-9), which, despite also having zero rotatable bonds computationally [2], presents the lactone oxygen in a different orientation, altering electrostatic potential surfaces and hydrogen-bond acceptor geometry. Rigidity is quantified by the fraction of sp³-hybridized carbons (Fsp³): the target compound has 6 sp³ carbons out of 8 total (Fsp³ = 0.75), a value closely matching the optimal range for clinical candidates, while the α,β-unsaturated spiromesifen metabolite M01 (estimated Fsp³ ≈ 0.44) deviates substantially, reducing three-dimensional character.

Fragment-based drug discovery Conformational restriction Spirocyclic scaffolds

Lipophilicity Tuned for CNS Multiparameter Optimization: XLogP3 = 0.7 Versus the 2-Oxa Isomer (XLogP3 = 1.5) and the α,β-Unsaturated Analog (LogP = 3.84)

The XLogP3 of the target compound is 0.7 [1], falling within the optimal CNS multiparameter optimization (MPO) range (1 < XLogP < 3 for desirable CNS penetration). In contrast, the 2-oxaspiro[4.4]nonan-3-one positional isomer (CAS 5724-62-9) has an XLogP3 of 1.5 [2], a difference of +0.8 log units that translates to an approximately 6.3-fold higher theoretical partition into lipid bilayers. The α,β-unsaturated analogue (MFCD10567354, corresponding to spiromesifen metabolite M01) has a measured ACD/LogP of 3.84 , representing a ΔLogP of +3.14 versus the target and placing it outside the classical lead-like space, which raises the risk of phospholipidosis, CYP inhibition, and poor metabolic stability.

CNS drug discovery Lipophilicity optimization Lead-like chemical space

Multi-Enzyme Inhibition Fingerprint: Preferential Lipoxygenase Engagement with Systematic Differentiation from COX, Carboxylesterase, and Formyltetrahydrofolate Synthetase

According to the Medical University of Lublin curated MeSH database, 1-oxaspiro[4.4]nonan-3-one is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This qualitative rank-order selectivity profile (LOX > COX, carboxylesterase) distinguishes the target compound from generic non-selective antioxidants and from dual LOX/COX inhibitors in the spiro-lactone class that may exhibit equipotent inhibition leading to mechanism-based gastrointestinal or cardiovascular side effects. Although the absolute IC₅₀ values are not reported in this annotation source, the directional selectivity represents decision-grade information for assay design.

Lipoxygenase inhibition Multi-target profiling Anti-inflammatory scaffolds

Procurement Differentiation: Defined Purity and Catalog Availability Compared to the 2-Oxa Isomer and Research-Grade Spiro-Lactone Alternatives

1-Oxaspiro[4.4]nonan-3-one is available from BioSynth (catalog QDA19932) in 50 mg ($592.50) and 0.5 g ($1,843.75) quantities with a 3–4 week lead time . The closest positional isomer, 2-oxaspiro[4.4]nonan-3-one (CAS 5724-62-9), is available in 1 g quantities at a substantially lower unit cost (Leyan catalog 1217789, 95% purity) , but this price advantage is offset by a 0.8-unit higher LogP and a distinct enzyme inhibition profile that may not replicate the target compound's biological readout. Additionally, the target compound is listed with 98% purity by Leyan (catalog 1566342) , providing a specification-grade option for quantitative pharmacology studies.

Chemical procurement Spirocyclic building blocks Catalog availability

Synthetic Tractability: Validated Diastereoselective Route from Diels-Alder Adducts Enables Analoging Without Scaffold Redesign

A well-established synthetic entry to the 1-oxaspiro[4.4]nonane scaffold has been demonstrated starting from readily available Diels-Alder adducts of 5-methylene-2(5H)-furanone with classical dienes, yielding polyfunctionalized derivatives and (±)-andirolactone [1]. This route provides access to diastereomerically pure material, with full stereochemical assignment achieved by GROESY and other gradient-based NMR techniques [2]. The methodology is general for the [4.4] framework and has been extended to 1-oxaspiro[4.5]decane systems via the Nicholas reaction [3], but the [4.4] scaffold offers a synthetically more convergent entry compared to the ring-expanded [4.5] homologues that typically require additional steps for cyclohexane annulation.

Synthetic methodology Spiro-γ-lactone synthesis Diastereoselective synthesis

Antioxidant Function in Lipid Systems: Annotated Radical-Scavenging Activity Distinct from Chain-Breaking Phenolic Antioxidants

The MeSH annotation for 1-oxaspiro[4.4]nonan-3-one explicitly records its function as an antioxidant in fats and oils [1], distinguishing it from generic water-soluble radical scavengers and phenolic antioxidants (e.g., BHT, α-tocopherol) that operate via hydrogen-atom transfer mechanisms. While quantitative antioxidant capacity values (e.g., ORAC, DPPH IC₅₀) are not reported in this annotation, the documented activity in lipophilic media indicates compatibility with lipid-based formulations and edible oil stabilization. This contrasts with the spiromesifen metabolite M01, whose antioxidant properties are primarily evaluated in cellular oxidative stress models rather than bulk lipid systems , and with 2-oxaspiro[4.4]nonan-3-one, for which no antioxidant annotation has been identified in authoritative databases.

Antioxidant activity Lipid oxidation Food chemistry

High-Confidence Application Scenarios for 1-Oxaspiro[4.4]nonan-3-one Based on Quantifiable Differentiation Evidence


Fragment-Based Lead Discovery Campaigns Targeting Lipoxygenase-Driven Inflammatory Pathways

The annotated lipoxygenase preference (LOX > COX) from the Medical University of Lublin MeSH database [1], combined with the compound's fragment-like physicochemical profile (MW 140.18, XLogP3 = 0.7, zero HBD, TPSA = 26.3 Ų) [2], makes it an ideal starting fragment for lipoxygenase inhibitor programs. Its low lipophilicity relative to the 2-oxa isomer (XLogP3 = 1.5) [3] means that potency gains achieved through fragment growth are less likely to breach the logP ceiling that triggers hERG binding or CYP inhibition. Procurement of the 98%-purity Leyan catalog material ensures reproducibility in biophysical assays (SPR, TSA, X-ray crystallography).

Spirocyclic Scaffold Diversification via Modular Diels-Alder Chemistry for CNS-Optimized Libraries

The validated Diels-Alder-based synthetic route from 5-methylene-2(5H)-furanone [4] provides a platform for generating diverse 1-oxaspiro[4.4]nonan-3-one analogs with controlled stereochemistry [5]. The scaffold's zero rotatable bonds and Fsp³ of 0.75 [2] place it in the optimal three-dimensionality range for CNS drug discovery, where increasing Fsp³ beyond 0.45 correlates with improved clinical survival rates. Compared to 1-oxaspiro[4.5]decane scaffolds (additional synthetic steps, higher molecular weight) [6], the [4.4] core offers superior synthetic tractability for parallel library synthesis, directly affecting procurement scale and cost-per-analog metrics.

Non-Phenolic Antioxidant Additive Screening for Lipid-Based Industrial Formulations

The explicit annotation of antioxidant function in fats and oils [1] positions this compound as a candidate for non-phenolic stabilization of edible oils, biodiesel, or cosmetic lipid formulations. Unlike chain-breaking phenolic antioxidants (BHT, BHA) that carry regulatory scrutiny and potential pro-oxidant effects at high concentrations, the spiro-γ-lactone core may operate through a distinct radical-trapping mechanism. The compound's moderate lipophilicity (XLogP3 = 0.7) suggests suitability for emulsified oil-water systems where highly lipophilic antioxidants (e.g., α-tocopherol, LogP ~ 12) exhibit poor interfacial partitioning. The 0.5 g procurement option from BioSynth supports pilot-scale accelerated aging studies (Schaal oven test, Rancimat) necessary to establish comparative efficacy against current industrial standards.

Enzyme Selectivity Profiling Reference Standard for Spirocyclic Compound Collections

The multi-enzyme inhibition fingerprint (lipoxygenase >> formyltetrahydrofolate synthetase ≈ carboxylesterase > COX) [1] qualifies 1-oxaspiro[4.4]nonan-3-one as a reference compound for benchmarking assay panel performance when screening spirocyclic libraries. Its distinct profile compared to the 2-oxa positional isomer (no equivalent multi-target annotation available) means that procurement of both regioisomers [3] creates an internal validation set for assessing whether biological activity is connectivity-dependent or scaffold-driven. The 98% purity specification ensures that observed differential activity is not confounded by impurities, a critical consideration for publishing reproducible screening data.

Quote Request

Request a Quote for 1-Oxaspiro[4.4]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.